D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE

Description

Historical Context and Development

The development of D-Ala2-Leucine Enkephalinamide Acetate emerged from the need to create more stable analogs of naturally occurring enkephalins that could resist rapid enzymatic degradation. The original enkephalins, methionine-enkephalin and leucine-enkephalin, were discovered as endogenous opioid peptides but suffered from extremely short half-lives due to rapid metabolism by brain enzymes. This limitation severely restricted their potential therapeutic applications and research utility.

The synthesis approach for D-Ala2-Leucine Enkephalinamide was first documented in scientific literature during the 1970s and 1980s, when researchers began systematically modifying enkephalin structures to enhance stability. The compound was designed through in vitro analysis to maintain receptor binding affinity while achieving resistance to enzymatic cleavage. Early synthetic efforts utilized solid-phase peptide synthesis techniques, allowing for the sequential addition of amino acids to create the desired pentapeptide structure.

Research conducted by Hasegawa and colleagues demonstrated the successful synthesis of tritiated forms of D-Ala2-Leucine Enkephalinamide with high specific activity, enabling detailed pharmacokinetic and binding studies. These synthetic achievements represented a significant milestone in peptide chemistry, as they provided researchers with tools to investigate opioid receptor mechanisms with unprecedented precision. The development of automated peptide synthesizers and advanced purification systems further facilitated the production of this compound for research applications.

Nomenclature and Classification

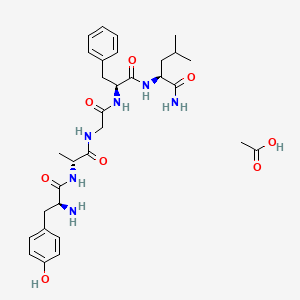

D-Ala2-Leucine Enkephalinamide Acetate possesses a complex nomenclature reflecting its structural characteristics and chemical properties. The compound is systematically named as (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide acetate. This comprehensive chemical name precisely describes the stereochemistry and connectivity of each amino acid residue within the pentapeptide structure.

The compound is assigned Chemical Abstracts Service number 100929-55-3, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature includes D-Alanine2-Leucine Enkephalinamide Acetate Salt, emphasizing the specific positional modification and salt form. The molecular formula C31H44N6O8 reflects the acetate salt form, with a molecular weight of 628.72 grams per mole.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C31H44N6O8 | |

| Molecular Weight | 628.72 g/mol | |

| CAS Number | 100929-55-3 | |

| InChI Key | CQOMFFDBVNJVDP-KBUZRCILSA-N | |

| Storage Temperature | -20°C |

The peptide sequence follows the standard amino acid nomenclature: Tyrosine-D-Alanine-Glycine-Phenylalanine-Leucinamide. The D-configuration of alanine at position 2 represents a crucial structural modification that distinguishes this analog from naturally occurring enkephalins. The amidation of the C-terminal leucine further contributes to the compound's enhanced metabolic stability by preventing carboxypeptidase-mediated degradation.

Significance in Enkephalin Research

D-Ala2-Leucine Enkephalinamide Acetate has established itself as a prototypical tool compound in enkephalin research, offering researchers a stable alternative to rapidly degraded endogenous peptides. The compound exhibits greater potency and selectivity compared to natural leucine-enkephalin and methionine-enkephalin in various bioassay systems. This enhanced stability and selectivity have made it an invaluable research tool for investigating delta-opioid receptor mechanisms and enkephalin-mediated physiological processes.

Research utilizing D-Ala2-Leucine Enkephalinamide has contributed significantly to understanding opioid receptor pharmacology and signal transduction pathways. Studies have demonstrated its utility in immunocomplex kinetic assays and in determining activation of specific kinase pathways in cellular systems. The compound has been instrumental in characterizing delta-opioid receptor binding sites and in elucidating the structural requirements for receptor activation.

The metabolic stability of D-Ala2-Leucine Enkephalinamide has enabled researchers to conduct extended studies that would be impossible with native enkephalins. Wong-Dusting and Rand demonstrated that the compound could effectively inhibit cholinergic neurotransmission in isolated atrial preparations, providing insights into enkephalin-mediated modulation of autonomic nervous system function. These studies revealed species-specific differences in enkephalin sensitivity, with rabbit and rat atria showing significant responses while guinea pig preparations remained unaffected.

Furthermore, radioactive labeling studies using tritiated D-Ala2-Leucine Enkephalinamide have provided detailed information about enkephalin distribution and metabolism in biological systems. The availability of highly specific radioligands has facilitated receptor binding studies and autoradiographic mapping of opioid receptor distributions in various tissues.

Position in Opioid Peptide Research

Within the broader context of opioid peptide research, D-Ala2-Leucine Enkephalinamide Acetate occupies a unique position as both a research tool and a structural template for further analog development. The compound represents one of the first successful attempts to create metabolically stable enkephalin analogs while maintaining biological activity, establishing a precedent for subsequent peptide modifications in opioid research.

The compound's selectivity for delta-opioid receptors has made it particularly valuable for investigating the distinct roles of different opioid receptor subtypes. Unlike morphine and other classical opioids that primarily target mu-opioid receptors, D-Ala2-Leucine Enkephalinamide provides researchers with a tool to selectively activate delta-opioid pathways. This selectivity has been crucial for understanding the differential roles of opioid receptor subtypes in various physiological processes.

Comparative studies have positioned D-Ala2-Leucine Enkephalinamide alongside other important enkephalin analogs such as D-Ala2-D-Leu5-Enkephalin and various met-enkephalin derivatives. These comparisons have revealed structure-activity relationships that guide the design of new opioid peptides with improved properties. The compound serves as a reference standard for evaluating the potency and selectivity of newly synthesized enkephalin analogs.

| Compound | Primary Target | Relative Potency | Stability |

|---|---|---|---|

| D-Ala2-Leucine Enkephalinamide | Delta-opioid receptor | High | Enhanced |

| Native Leucine Enkephalin | Delta/Mu-opioid receptors | Moderate | Low |

| D-Ala2-D-Leu5-Enkephalin | Delta-opioid receptor | Very High | Enhanced |

| Methionine Enkephalin | Delta/Mu-opioid receptors | Moderate | Low |

The compound has also contributed to understanding the role of peptide modifications in conferring biological properties. The specific incorporation of D-amino acids and amide linkages has provided insights into the structural features necessary for receptor selectivity and metabolic stability. These findings have informed the design of numerous subsequent opioid peptide analogs and have contributed to the development of peptidomimetic compounds with drug-like properties.

Properties

CAS No. |

100929-55-3 |

|---|---|

Molecular Formula |

C31H44N6O8 |

Molecular Weight |

628.727 |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C29H40N6O6.C2H4O2/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20;1-2(3)4/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1 |

InChI Key |

CQOMFFDBVNJVDP-KBUZRCILSA-N |

SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Activation and Amino Acid Coupling

The resin is pre-swollen in dichloromethane (DCM) and dimethylformamide (DMF). Fmoc-protected amino acids, including Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-Leu-OH, are coupled as pentafluorophenyl (Pfp) esters to enhance reactivity. Each coupling step uses 5 equivalents of amino acid derivative, 1-hydroxybenzotriazole (HOBt) as an activator, and diisopropylcarbodiimide (DIC) as a coupling agent. The process is monitored via the Kaiser ninhydrin test to confirm complete coupling.

Deprotection and Sequential Assembly

After each coupling, the Fmoc group is removed using 20% piperidine in DMF (2 × 5 min). The N-terminal tyrosine is introduced without protection to facilitate later acetylation. The final leucine residue is modified as an amide (Leu-NH₂) by using a Rink amide resin or via on-resin amidation with ammonium hydroxide.

Diastereoisomeric Separation and Tritiation (Optional)

For radiolabeled variants (e.g., tritiated forms), the precursor peptide [D-Ala², 4,5-didehydro-Leu⁵]Leu-enkephalin is synthesized. This unsaturated leucine analog enables catalytic tritiation using palladium black and tritium gas (³H₂), achieving specific activities up to 5.43 TBq/mmol .

HPLC Purification

Crude peptides are purified via reverse-phase HPLC on a C-18 column (Waters μ-Bondapak) using a gradient of acetonitrile (15–35%) in 0.1% trifluoroacetic acid (TFA). Diastereoisomers are resolved with baseline separation (e.g., tR = 6.6 min for [D-Ala², 4,5-didehydro-L-Leu⁵] vs. 9.9 min for D-Leu⁵).

Acetate Salt Formation

The purified peptide is converted to its acetate salt by lyophilization from a solution containing acetic acid (pH 4.0). This step ensures stability and solubility for biomedical applications.

Analytical Characterization

Amino Acid Analysis (AAA)

Hydrolysis with 6M HCl at 110°C for 24 h confirms the molar ratio of Tyr:Ala:Gly:Phe:Leu (1:1:1:1:1). Deviations <5% are acceptable.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) identifies key resonances:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) validates the molecular ion at m/z 598.3 [M+H]⁺ (calc. 598.3 for C₃₀H₄₀N₅O₇).

Applications and Pharmacological Validation

This compound is utilized in:

-

Neuroprotection studies : Attenuates apoptosis in serum-deprived PC12 cells.

-

Organ preservation : Extends survival of multiorgan blocks by 46 hours.

-

Analgesia research : Synergizes with cannabinoids in murine pain models.

Challenges and Optimizations

Side Reactions

Chemical Reactions Analysis

Types of Reactions

D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine .

Scientific Research Applications

Scientific Research Applications

D-Ala-2-Leucine Enkephalinamide Acetate has diverse applications in several scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying peptide synthesis and modification techniques.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing researchers to explore its chemical behavior .

Biology

- Opioid Receptor Interaction : this compound interacts with delta opioid receptors (DORs), influencing pain modulation and other physiological responses. This interaction activates signaling pathways that can lead to neuroprotection .

Medicine

- Pain Management : Research indicates potential therapeutic effects in managing chronic pain conditions through its action on opioid receptors .

- Neuroprotection : Studies suggest that this compound may offer protective effects against neurodegenerative diseases by modulating neuronal excitability .

Pharmaceutical Industry

- Peptide-based Drug Development : It is utilized in the development of new peptide-based drugs, serving as a reference standard in analytical methods .

Case Study 1: Pain Modulation

A study investigated the analgesic effects of this compound in animal models of chronic pain. Results demonstrated significant pain relief comparable to traditional opioids but with reduced side effects, indicating its potential as a safer alternative for pain management .

Case Study 2: Neuroprotection

Research on neuroprotective effects revealed that this compound could mitigate neuronal damage in models of ischemia. The compound was shown to activate protective signaling pathways, suggesting its utility in treating conditions like stroke or traumatic brain injury .

Mechanism of Action

D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE exerts its effects by binding to delta opioid receptors (DORs). This binding activates the receptor and triggers downstream signaling pathways, including the AMPK/mTOR/ULK1 signaling pathway. This activation leads to various physiological effects, such as neuroprotection and modulation of pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Analogues

The following table summarizes critical structural differences and similarities among D-Ala-2-Leucine Enkephalinamide Acetate and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Modifications |

|---|---|---|---|---|

| This compound | 66609-26-5 | C29H40N6O6 | 568.66 | D-Ala², Leu⁵, amide, acetate salt |

| [D-Ala², Met⁵]-Enkephalin Acetate | 100929-67-7 | C29H40N6O8S | 632.73 | D-Ala², Met⁵, amide, acetate salt |

| (D-Ala²)-Leucine Enkephalin-Arg (DALARGIN) | 81733-79-1 | C35H51N9O8 | 725.83 | D-Ala², Leu⁵, Arg⁶ extension |

| DAMGO Acetate Salt | 100929-53-1 | C28H39N5O8 | 573.65 | D-Ala², N-Me-Phe⁴, Gly-ol⁵, acetate salt |

| Tyr-D-Ala-Gly-Phe-D-Met-NH₂ Acetate Salt | 100929-63-3 | C30H42N6O8S | 630.76 | D-Ala², D-Met⁵, amide, acetate salt |

| 3,5-Diiodo-Tyr-D-Ala²-Met-Enkephalinamide | 103226-15-9 | C13H22N4O8 | Not reported | 3,5-diiodo-Tyr¹, D-Ala², Met⁵, amide |

Functional and Pharmacological Comparisons

(a) Receptor Selectivity

- This compound : Preferentially binds μ-opioid receptors (MOR) due to leucine at position 5, though with moderate δ-opioid receptor (DOR) affinity .

- [D-Ala², Met⁵]-Enkephalin Acetate : Methionine at position 5 enhances DOR affinity compared to leucine-containing analogs, as seen in studies on locomotor activity modulation .

- DAMGO Acetate : A highly selective MOR agonist due to N-methyl-Phe⁴ and Gly-ol⁵ modifications, often used as a reference compound in receptor binding assays .

(b) Metabolic Stability

- Amidation (e.g., in D-Ala-2-Leucine Enkephalinamide) significantly reduces enzymatic degradation by aminopeptidases compared to native enkephalins like Methionine Enkephalinamide (Tyr-Gly-Gly-Phe-Met-NH₂) .

- The Arg⁶ extension in DALARGIN improves solubility and prolongs plasma half-life but may reduce blood-brain barrier permeability .

(c) Therapeutic Potential

- This compound : Investigated for analgesia with reduced gastrointestinal side effects compared to morphine .

- 3,5-Diiodo-Tyr-D-Ala²-Met-Enkephalinamide : Radioiodinated variants (e.g., 103226-15-9) are used in imaging studies to localize opioid receptors .

- DAMGO : A gold standard for studying MOR-specific pathways in pain and addiction research .

Research Findings and Clinical Relevance

Stability and Bioavailability

- Acetate salt formulations (e.g., 100929-63-3) improve solubility for intravenous administration .

- D-amino acid substitutions (e.g., D-Ala²) confer resistance to proteolysis, as demonstrated in pharmacokinetic studies .

Comparative Efficacy in Preclinical Models

- In murine models, [D-Ala², Met⁵]-Enkephalinamide induced biphasic effects on locomotor activity, contrasting with morphine’s monotonic response .

- DALARGIN’s Arg⁶ residue enhances peripheral analgesic effects, making it suitable for inflammatory pain without central side effects .

Q & A

Q. What methodologies are recommended for determining the receptor subtype specificity of D-Ala-2-Leucine Enkephalinamide Acetate in opioid signaling pathways?

To assess receptor specificity, employ competitive radioligand binding assays using μ-, δ-, and κ-opioid receptor-expressing cell lines. Use selective antagonists like naloxone (μ-preferring) and nor-binaltorphimine (κ-selective) to quantify displacement of the compound. For functional assays, measure cAMP inhibition or calcium flux in vitro, comparing responses to canonical agonists (e.g., DAMGO for μ-receptors) .

Q. How can researchers optimize chromatographic separation and purity analysis of this compound?

Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 20–40% acetonitrile in 0.1% TFA over 15 minutes) at 37°C, monitored by UV detection at 220 nm. Validate purity with mass spectrometry (MS) to confirm molecular weight (C30H42N6O8S, ~646.8 g/mol) and detect impurities. Include synthetic analogs (e.g., DAMGO) as reference standards .

Q. What experimental models are suitable for evaluating the stability of this compound in biological matrices?

Incubate the compound in plasma, cerebrospinal fluid, or tissue homogenates at physiological pH and temperature. Quantify degradation over time using LC-MS/MS. Include protease inhibitors (e.g., EDTA, PMSF) to distinguish enzymatic vs. chemical instability. Compare half-life to native enkephalins to assess analog resistance to peptidases .

Q. How should dose-response relationships be established for in vivo studies of this compound?

Use cumulative dosing in animal models (e.g., rodent tail-flick test) with incremental intravenous or intracerebroventricular administration. Monitor latency to analgesia and compare to morphine-equivalent doses. Include naloxone pretreatment to confirm opioid-mediated effects. Report ED50 values with 95% confidence intervals .

Q. What are the critical controls for ensuring reproducibility in electrophysiological studies of this compound?

Include vehicle controls (e.g., acetate buffer), baseline activity measurements, and washout periods to confirm reversibility. Use tissue-specific positive controls (e.g., DAMGO for μ-receptor activation in ileum preparations). Validate electrode sensitivity with potassium ferrocyanide solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess blood-brain barrier penetration and metabolic clearance. Compare tissue-specific biodistribution using radiolabeled analogs (e.g., ³H- or ¹⁴C-tagged compound). Evaluate metabolite activity via MS fragmentation profiles to identify bioactive degradation products .

Q. What strategies mitigate bias in data interpretation when studying mixed opioid receptor agonists/antagonists?

Use receptor knockout models (e.g., μ-opioid receptor KO mice) to isolate subtype-specific effects. Apply Schild analysis to antagonist studies, ensuring equilibrium conditions. Cross-validate findings with orthogonal methods (e.g., siRNA knockdown or CRISPR-Cas9 editing) .

Q. How can researchers design studies to address the compound’s partial agonism in heterologous receptor systems?

Perform concentration-response curves in cells expressing varying receptor densities (e.g., via transfection titration). Use operational model fitting to quantify efficacy (τ) and affinity (KA). Compare results to full agonists (e.g., fentanyl) and neutral antagonists (e.g., CTAP) .

Q. What analytical approaches reconcile discrepancies in reported binding affinities across studies?

Standardize assay conditions (pH, temperature, buffer composition) and validate ligand purity via NMR or HRMS. Use homologous competition binding to account for nonspecific interactions. Publish raw data with Hill coefficients to assess cooperativity .

Q. How should researchers optimize the compound’s stability for prolonged neuronal recordings?

Incorporate lipid-based nanoformulations or cyclodextrin complexes to enhance solubility and reduce adsorption. Test stability under electrophysiological conditions (e.g., oxygenated aCSF at 32–34°C) with periodic LC-MS sampling. Compare to stabilized analogs (e.g., D-Ala²-Met⁵ enkephalinamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.